2-Chloro-4-fluoropyridin-3-ol
CAS No.: 1227577-96-9
Cat. No.: VC4613695
Molecular Formula: C5H3ClFNO
Molecular Weight: 147.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1227577-96-9 |
---|---|
Molecular Formula | C5H3ClFNO |
Molecular Weight | 147.53 |
IUPAC Name | 2-chloro-4-fluoropyridin-3-ol |
Standard InChI | InChI=1S/C5H3ClFNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H |
Standard InChI Key | QVGIUOWWUSXAMF-UHFFFAOYSA-N |
SMILES | C1=CN=C(C(=C1F)O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-Chloro-4-fluoropyridin-3-ol features a pyridine ring substituted with chlorine (C2), fluorine (C4), and hydroxyl (C3) groups. The planar aromatic system facilitates electronic interactions, making it reactive in nucleophilic substitution reactions. The InChIKey QVGIUOWWUSXAMF-UHFFFAOYSA-N
and SMILES notation C1=CN=C(C(=C1F)O)Cl
provide unambiguous structural identifiers .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₃ClFNO | |
Molecular Weight | 147.53 g/mol | |
Boiling Point | 283.1±35.0°C (predicted) | |
Density | 1.517±0.06 g/cm³ (predicted) | |
pKa | 4.12±0.10 |
Synthesis and Industrial Production
Synthetic Pathways
While explicit synthetic routes are proprietary, patents suggest halogenation and hydroxylation of pyridine precursors. For example, WO2024079623A1 details its use in multi-step syntheses of tricyclic compounds via nucleophilic aromatic substitution .
Table 2: Supplier Specifications
Supplier | Purity | Packaging | Price (2021) |
---|---|---|---|
Activate Scientific | 98% | 1g | $351 |
Crysdot | 95+% | 1g | $990 |
Applications in Pharmaceutical Research
Drug Discovery
The compound's halogen and hydroxyl groups enable functionalization for target engagement. Patent WO2024046342A1 identifies it as a precursor in benzobicyclic derivatives targeting metabolic disorders . Similarly, WO2024079623A1 highlights its role in synthesizing tricyclic kinase inhibitors .
Enzyme Inhibition
Structural analogs of 2-chloro-4-fluoropyridin-3-ol demonstrate activity against phosphodiesterases and proteases, suggesting potential in neurodegenerative disease therapeutics .
Recent Advances and Future Directions
Patent Trends
2023–2025 patents emphasize its utility in covalent inhibitors and antibody-drug conjugates (ADCs) . For instance, its incorporation into GLP-1 receptor agonists underscores relevance in diabetes therapeutics .
Research Gaps
While pharmacological data remain limited, in vitro studies suggest low bioavailability due to high polarity. Derivatives with improved lipophilicity are under investigation .
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